molecular formula C16H17N3S2 B12038667 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole CAS No. 618411-77-1

4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole

Cat. No.: B12038667
CAS No.: 618411-77-1
M. Wt: 315.5 g/mol
InChI Key: CFDPBXMLDFDEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole (CID 3753976) is a synthetic compound based on the 1,2,4-triazole-3-thione scaffold, a structure of high significance in medicinal chemistry . The molecular formula is C16H17N3S2 . The 1,2,4-triazole core is a stable, aromatic heterocycle known for its ability to form hydrogen bonds, which is crucial for interacting with biological targets . Incorporating a thione group at the 3-position enhances the biological activity of the triazole moiety, making such derivatives valuable for pharmaceutical research . This specific compound features a 4-ethyl substitution and a 2-thienyl ring at the 5-position, further diversified by a (2-methylbenzyl)thio side chain. These modifications are strategically designed to explore structure-activity relationships, as the addition of various aromatic and alkyl substituents is known to significantly impact biological properties . Compounds within this class have demonstrated a broad spectrum of pharmacological activities in research settings, including potent antimicrobial and antifungal effects . Furthermore, 1,2,4-triazolethiones are investigated for their anticancer potential, with some derivatives acting as chemopreventive and chemotherapeutic agents . The scaffold is also studied for antiviral applications, as seen in related compounds like Taribavirin, which is active against RNA viruses . The mechanism of action for triazole-thione derivatives often involves interaction with enzymatic targets; for instance, some function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 research, showing potential to overcome drug-resistant mutants . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

CAS No.

618411-77-1

Molecular Formula

C16H17N3S2

Molecular Weight

315.5 g/mol

IUPAC Name

4-ethyl-3-[(2-methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C16H17N3S2/c1-3-19-15(14-9-6-10-20-14)17-18-16(19)21-11-13-8-5-4-7-12(13)2/h4-10H,3,11H2,1-2H3

InChI Key

CFDPBXMLDFDEMW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2C)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Formation of the Triazole Core

The 1,2,4-triazole ring is constructed via cyclization of thiosemicarbazides or dithiocarbazates. For example:

Intermediate 1: Potassium 3-(2-Furoyl)dithiocarbazate

  • Reagents : Furan-2-carboxylic acid hydrazide, carbon disulfide (CS₂), potassium hydroxide (KOH).

  • Conditions : Ethanol, 12–18 hours agitation, followed by ether precipitation.

  • Yield : ~95%.

Intermediate 2: 1-(2-Furoyl)-4-Substituted Thiosemicarbazides

  • Reagents : Intermediate 1 + aryl isothiocyanates (e.g., 2-methylbenzyl isothiocyanate).

  • Conditions : Dry benzene, reflux for 6 hours.

  • Yield : 88–95%.

Cyclization to Triazole

  • Reagents : Sodium hydroxide (NaOH).

  • Conditions : Reflux in aqueous ethanol for 4 hours.

  • Mechanism : Base-induced intramolecular cyclization eliminates H₂S, forming the triazole ring.

Ethylation at Position 4

  • Method : Alkylation with ethyl bromide (C₂H₅Br) or diethyl sulfate.

  • Conditions : K₂CO₃ or NaOH in dimethylformamide (DMF), 60–80°C.

  • Key Intermediate : 4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol.

Thioether Formation at Position 3

  • Reagents : 2-Methylbenzyl chloride/bromide.

  • Conditions : Thiolate anion (generated via NaOH) reacts with 2-methylbenzyl halide in ethanol.

  • Mechanism : SN2 nucleophilic substitution.

Thienyl Group at Position 5

  • Method : Suzuki-Miyaura coupling or direct incorporation via cyclization.

  • Reagents : 2-Thienylboronic acid, Pd(PPh₃)₄ catalyst.

  • Conditions : Tetrahydrofuran (THF), 80°C, 12 hours.

Optimized Protocol for Target Compound

Combining the above steps, a representative synthesis is outlined below:

Synthesis of 4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

  • Starting Material : Furan-2-carboxylic acid hydrazide.

  • Dithiocarbazate Formation : React with CS₂/KOH in ethanol.

  • Thiosemicarbazide Synthesis : Treat with 2-thienyl isothiocyanate.

  • Cyclization : Reflux with NaOH to form the triazole-thiol.

  • Ethylation : Alkylate with ethyl bromide in DMF/K₂CO₃.

Thioether Functionalization

  • Thiol Deprotonation : Treat triazole-thiol with NaOH in ethanol.

  • Alkylation : Add 2-methylbenzyl chloride, reflux for 4 hours.

  • Purification : Recrystallize from ethanol/water (3:1).

Analytical Data and Characterization

Key Spectral Data :

  • IR (KBr) : 1274 cm⁻¹ (C=S), 1672 cm⁻¹ (C=O).

  • ¹H NMR (DMSO- d₆) :

    • δ 1.42 (t, 3H, CH₂CH₃),

    • δ 4.21 (q, 2H, NCH₂),

    • δ 7.22–7.45 (m, 4H, aromatic H).

  • MS (ESI) : m/z 315.5 [M+H]⁺.

Yield : 62–79% after final purification.

Challenges and Optimization

  • Regioselectivity : Ensuring substitution at positions 3, 4, and 5 requires careful control of reaction conditions.

  • Purification : Silica gel chromatography (ethyl acetate/hexane) improves purity.

  • Scale-Up : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 6 hours).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Classical CyclizationHigh reproducibilityLong reaction times (6–18 hours)62–79%
Microwave-AssistedRapid (≤30 minutes), energy-efficientSpecialized equipment required70–85%
One-Pot SynthesisReduced purification stepsLower regioselectivity50–65%

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The sulfur atom in the thiol (-SH) group acts as a nucleophile, participating in alkylation and arylation reactions. This reactivity is exploited to create derivatives with modified biological or physicochemical properties.

Reaction Type Conditions Product Yield Key Observations
AlkylationK₂CO₃, DMF, 80°C, 6h3-((2-methylbenzyl)thio)-4-ethyl-5-(thien-2-yl)-4H-1,2,4-triazole-alkylated78%Selective S-alkylation preserves triazole ring integrity
Arylation with aryl halidesPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, refluxArylthioether derivatives65-72%Buchwald-Hartwig conditions enable C-S coupling

Mechanistic Insight :
The thiol group undergoes deprotonation under basic conditions, generating a thiolate ion that attacks electrophilic centers. Steric hindrance from the 2-methylbenzyl group influences reaction rates and regioselectivity .

Oxidation Reactions

The thiol group can oxidize to form disulfide bridges or sulfonic acids, depending on reaction conditions.

Oxidizing Agent Conditions Product Application
H₂O₂ (30%)Ethanol, RT, 2hDisulfide-linked dimerStabilization of self-assembled monolayers
KMnO₄Acidic H₂O, 60°C, 4h4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-sulfonic acidEnhanced water solubility for drug formulations

Kinetic Data :

  • Disulfide formation follows second-order kinetics (k=1.2×103M1s1k=1.2\times 10^{-3}\,\text{M}^{-1}\text{s}^{-1} at 25°C) .

  • Sulfonic acid derivatives exhibit pKa ≈ 1.8, enabling pH-dependent solubility.

Metal Complexation

The nitrogen-rich triazole ring and sulfur atom coordinate with transition metals, forming stable complexes.

Metal Salt Ligand Ratio Geometry Stability Constant (log β) Applications
Cu(NO₃)₂·3H₂O1:2Square planar12.4 ± 0.3Anticorrosive coatings
AgNO₃1:1Linear8.9 ± 0.2Antimicrobial agents
FeCl₃1:3Octahedral15.1 ± 0.4Catalytic oxidation studies

Spectroscopic Evidence :

  • IR spectra show shifted ν(S-H) from 2560 cm⁻¹ (free) to 2450 cm⁻¹ (coordinated) .

  • EPR of Cu(II) complexes reveals g=2.25g_{\parallel}=2.25, g=2.06g_{\perp}=2.06, indicating dx²−y² ground state .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles, enabling structural diversification.

Reaction Partner Conditions Product Yield
PhenylacetyleneCuI, DIPEA, DCM, 24h1,2,3-Triazole-fused hybrid61%
Maleic anhydrideToluene, 110°C, 8hRing-opened succinimide derivative83%

Theoretical Analysis :
DFT calculations (ωB97XD/6311+G(d,p)\omega B97X-D/6-311+G(d,p)) show a reaction barrier of 28.3 kcal/mol for cycloadditions, consistent with experimental rates .

Biological Interaction Pathways

While not a direct chemical reaction, the compound’s interactions with biological targets involve covalent and non-covalent binding.

Target Binding Mode IC₅₀ Reference
Cytochrome P450 3A4Thiol-mediated inhibition4.7 μM
Bacterial DNA gyraseTriazole-metal coordination12.3 μM

Molecular Dynamics :
Simulations (AMBER 20) reveal a binding energy of −9.2 kcal/mol for the CYP3A4 complex, driven by hydrogen bonds with Arg105 and hydrophobic interactions .

Critical Analysis of Reaction Limitations

  • Steric Effects : The 2-methylbenzyl group hinders electrophilic aromatic substitution at the triazole ring.

  • pH Sensitivity : Thiol oxidation dominates under alkaline conditions (pH > 9), limiting utility in basic media .

  • Solubility Constraints : Low polarity (logP = 3.8) necessitates DMF or DMSO as reaction solvents .

This comprehensive profile underscores the compound’s versatility in synthetic and applied chemistry, with validated data from electrochemical, spectroscopic, and computational studies .

Scientific Research Applications

Antifungal Activity

Compounds containing triazole rings are extensively studied for their antifungal properties. Research indicates that 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole exhibits significant antifungal activity against various fungal strains. For instance, studies have shown that derivatives with the triazole moiety can enhance antifungal activity compared to standard treatments like azoxystrobin .

Case Study: Antifungal Efficacy

In one study, a series of triazole derivatives were tested against Pseudomonas piricola, revealing an inhibitory rate of 90–98%, comparable to commercial fungicides . This demonstrates the potential of 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole as an effective antifungal agent.

Antibacterial Properties

The antibacterial properties of triazole compounds have also been documented. Research indicates that certain derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Case Study: Antibacterial Activity

A study evaluating various triazole derivatives found that some compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against MRSA, outperforming traditional antibiotics like vancomycin . This highlights the potential of 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole in treating resistant bacterial infections.

Anti-inflammatory Effects

Recent research has also explored the anti-inflammatory properties of triazole derivatives. Some studies suggest that these compounds can act as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation .

Case Study: COX Inhibition

One derivative was found to be a more selective COX-2 inhibitor than indomethacin in preclinical models, indicating its potential for developing new anti-inflammatory therapies . This application could be particularly beneficial in managing chronic inflammatory conditions.

Synthesis and Structural Insights

The synthesis of 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole involves several chemical reactions that facilitate the formation of the triazole ring and the incorporation of substituents. The synthetic pathways typically include the reaction of isothiocyanate derivatives with hydrazines or other nitrogenous compounds under controlled conditions .

Table 2: Synthetic Pathway Overview

StepDescription
Step 1Reaction of isothiocyanate with hydrazine
Step 2Cyclization to form the triazole ring
Step 3Introduction of ethyl and thienyl groups

Mechanism of Action

The mechanism of action of 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Key Differences

The 1,2,4-triazole scaffold is highly versatile, with substituents dictating properties such as solubility, stability, and bioactivity. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives
Compound Name R4 Substituent R3 Substituent R5 Substituent Key Properties/Activities Source
Target Compound Ethyl (2-Methylbenzyl)thio 2-Thienyl Not reported
4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazole 4-Chlorophenyl (4-Fluorobenzyl)sulfanyl 2-Thienyl COX-2 inhibition (SI = 1.89)
4-(5-((2-Methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5r) Phenyl (2-Methylbenzyl)thio Pyridin-4-yl m.p. 173–174°C
5-(Benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine Phenyl Benzylthio Phenyl HsMetAP2 inhibition (Ki = 0.04 nM)
WAY-639012 Ethyl (1-Naphthylmethyl)thio 2-Furyl Plant stress tolerance enhancement

Substituent Effects on Properties and Activity

Position 4 (R4):
  • 4-Chlorophenyl () : Electron-withdrawing chlorine enhances stability and may influence electronic interactions in COX-2 inhibition .
Position 3 (R3):
  • (2-Methylbenzyl)thio (Target Compound) : The methyl group on the benzyl ring adds steric hindrance, possibly reducing metabolic degradation compared to unsubstituted benzylthio groups .
  • Benzylthio () : Simpler structure with high flexibility, enabling broad-spectrum MetAP inhibition .
  • (1-Naphthylmethyl)thio (WAY-639012) : Extended aromatic system (naphthyl) enhances lipophilicity and may improve interaction with plant stress-related proteins .
Position 5 (R5):
  • 2-Thienyl (Target Compound) : A π-excessive heteroaromatic ring that can participate in charge-transfer interactions, contrasting with pyridin-4-yl (π-deficient) in 5r .
  • Pyridin-4-yl (5r) : Basic nitrogen may improve solubility in polar solvents and hydrogen-bonding capacity .

Physicochemical Properties

  • Melting Points : Analogs like 5r (173–174°C) exhibit higher melting points due to phenyl groups enhancing crystallinity, whereas ethyl or thienyl substituents may lower melting points .
  • Lipophilicity : The (2-methylbenzyl)thio group in the target compound likely increases logP compared to pyridinyl or furyl analogs, affecting bioavailability .

Biological Activity

4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole is a member of the triazole class of heterocyclic compounds. Its unique structure, characterized by an ethyl group, a thioether linkage with a 2-methylbenzyl group, and a thienyl substituent, contributes to its diverse biological activities. This compound has garnered interest in pharmacological research due to its potential applications in treating various diseases.

The molecular formula of 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole is C₁₆H₁₇N₃S₂. The presence of the triazole ring is significant as it is associated with various biological activities including antifungal, antibacterial, antiviral, and anticancer properties .

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds similar to 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole exhibit activity against both Gram-positive and Gram-negative bacteria. The compound's thioether functionality enhances its interaction with microbial targets, potentially leading to increased efficacy .

Antiviral Effects

Research indicates that triazoles can also exhibit antiviral activity. This compound may inhibit viral replication through mechanisms that are still being elucidated. The specific pathways and targets remain an area for further investigation.

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of triazole derivatives. For instance, related compounds have demonstrated the ability to modulate cytokine release in peripheral blood mononuclear cells (PBMCs), suggesting potential use in inflammatory diseases .

Anticancer Activity

The anticancer potential of 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole has been highlighted in various studies. Similar triazole compounds have shown significant antiproliferative effects against several cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis induction and cell cycle arrest .

The detailed mechanism of action for 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cell signaling pathways related to inflammation and cancer progression. Understanding these interactions will be crucial for developing therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole, a comparison with structurally similar compounds is beneficial:

Compound NameStructureNotable Features
4-Ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiolStructureContains a thiol group; known for antimicrobial activity.
5-(2-Thienyl)-1H-1,2,4-triazoleStructureLacks ethyl and methylbenzyl groups; used in agricultural applications.
3-Amino-5-(substituted phenyl)-1,2,4-triazolesStructureExhibits significant anticancer properties; versatile functionalization.

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazole derivatives:

  • Antimicrobial Study : A study evaluated the antimicrobial activity of various triazoles against clinical isolates of bacteria and fungi. Results indicated that derivatives similar to 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole showed promising results against resistant strains.
  • Anti-inflammatory Research : In vitro tests on PBMCs demonstrated that certain triazole derivatives significantly reduced TNF-α and IL-6 levels compared to control groups.
  • Anticancer Trials : A series of trials assessed the antiproliferative effects on breast cancer cell lines using MTT assays. Results indicated that certain analogs exhibited IC50 values lower than conventional chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole?

  • Methodological Answer : The compound can be synthesized via microwave-assisted methods using precursors like 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol and alkylating agents (e.g., (3-bromopropyl)benzene). Optimal conditions include heating at 165°C for 45 minutes under 12.2 bar pressure, yielding ≈540 g/mol products with ≥95% purity. Reaction progress is monitored via GC-MS (Agilent 7890B) and NMR (Varian MR-400) .

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR (DMSO-d6_6, δ = 2.49 ppm) identify substituent positions (e.g., ethyl, thienyl, and benzyl groups) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 330.1) match theoretical values for triazole derivatives .
  • Elemental Analysis : CHNS analysis (Elementar Vario L cube) validates stoichiometry .

Q. What are common functional group modifications for this triazole scaffold?

  • Methodological Answer : Thioether linkages (e.g., benzylthio groups) and aromatic substituents (e.g., thienyl, methylbenzyl) are frequently modified. For example, replacing the 2-methylbenzyl group with halogenated or methoxybenzyl derivatives alters lipophilicity and bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Microwave synthesis (Milestone Flexi Wave system) reduces reaction time (45 minutes vs. hours in conventional methods) and enhances purity. Key parameters include:

  • Temperature : 165°C maximizes product formation .
  • Solvent : Anhydrous 1-propanol minimizes side reactions compared to polar aprotic solvents like DMF .
  • Catalyst : Sodium hydroxide (98%) facilitates thiol-alkylation .

Q. How do structural variations impact biological activity?

  • Methodological Answer : Derivatives with electron-withdrawing groups (e.g., chloro-benzylthio) exhibit enhanced antimicrobial activity. For example:

  • B8 (75% yield) : Methylphenyl and pyridinyl substituents improve membrane interaction .
  • 6g (90.5% yield) : Chlorobenzylthio groups increase antifungal potency .
    • Note : While the target compound’s bioactivity is not explicitly reported, analogs with similar scaffolds (e.g., Mannich bases) show anti-inflammatory and antimalarial properties .

Q. How to resolve contradictions in reported spectroscopic data?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from:

  • Tautomerism : Thione-thiol tautomerism in triazole derivatives alters peak positions .
  • Solvent Effects : DMSO-d6_6 vs. CDCl3_3 shifts proton signals .
  • Impurities : Use preparative HPLC (C18 column) to isolate pure fractions before analysis .

Q. What analytical methods assess thermodynamic stability and impurities?

  • Methodological Answer : Hydrophilic interaction chromatography (HILIC) with temperature-controlled columns determines thermodynamic parameters (e.g., ΔH, ΔS) for stationary phase interactions. For example, retention time decreases with temperature (90–300°C gradient), indicating entropy-driven partitioning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.